molecular formula C21H40O4 B14740879 Methyl 3-(acetyloxy)octadecanoate CAS No. 2420-37-3

Methyl 3-(acetyloxy)octadecanoate

Cat. No.: B14740879
CAS No.: 2420-37-3
M. Wt: 356.5 g/mol
InChI Key: XMPINKKEZYUKPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(acetyloxy)octadecanoate is a fatty acid methyl ester derivative featuring an acetyloxy (esterified hydroxyl) group at the third carbon of an 18-carbon chain. Its molecular formula is inferred as C₂₁H₄₀O₄, with a molecular weight of approximately 356.5 g/mol. This compound is structurally characterized by:

  • A long aliphatic chain (octadecanoate, C18) esterified to a methyl group.
  • An acetyloxy (-OAc) functional group at position 3, distinguishing it from hydroxylated or ketone-bearing analogs.

While direct studies on this compound are absent in the provided evidence, its properties can be extrapolated from structurally similar esters, such as methyl 3-hydroxy- or 3-oxo-fatty acid derivatives .

Properties

CAS No.

2420-37-3

Molecular Formula

C21H40O4

Molecular Weight

356.5 g/mol

IUPAC Name

methyl 3-acetyloxyoctadecanoate

InChI

InChI=1S/C21H40O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(25-19(2)22)18-21(23)24-3/h20H,4-18H2,1-3H3

InChI Key

XMPINKKEZYUKPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(CC(=O)OC)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(acetyloxy)octadecanoate can be synthesized through the esterification of octadecanoic acid with methanol in the presence of an acid catalyst, followed by acetylation of the resulting methyl octadecanoate. The acetylation can be carried out using acetic anhydride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and acetylation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used in the esterification step, while acetic anhydride and pyridine are used in the acetylation step .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(acetyloxy)octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(acetyloxy)octadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-(acetyloxy)octadecanoate involves its hydrolysis to release octadecanoic acid and methanol. The octadecanoic acid can then interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The acetyloxy group can also undergo metabolic transformations, leading to the formation of active metabolites .

Comparison with Similar Compounds

Structural and Functional Group Differences

The acetyloxy group imparts distinct chemical behavior compared to hydroxyl or ketone functionalities. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group CAS RN Key Properties
Methyl 3-(acetyloxy)octadecanoate C₂₁H₄₀O₄ 356.5 Acetyloxy ester N/A High lipophilicity; ester stability
Methyl 3-hydroxytetradecanoate C₁₅H₃₀O₃ 258.40 Hydroxyl 104871-97-8 Polar, reactive hydroxyl group
Methyl 3-oxooctadecanoate C₁₉H₃₆O₃ 312.49 Ketone 14531-34-1 Reactive carbonyl; prone to nucleophilic additions
Methyl 3-hydroxydodecanoate C₁₃H₂₆O₃ 230.34 Hydroxyl 56618-58-7 Non-hazardous; lab use
Methyl 3-oxodecanoate C₁₁H₂₀O₃ 200.28 Ketone 22348-96-5 Short chain; lower boiling point
Key Observations:
  • Reactivity: Unlike ketone-bearing analogs (e.g., Methyl 3-oxooctadecanoate), the acetyloxy group is less reactive toward nucleophiles, offering greater stability under basic or nucleophilic conditions .
  • Toxicity: Hydroxylated derivatives like Methyl 3-hydroxydodecanoate are classified as non-hazardous , whereas acetylated or ketone-containing analogs may require further safety evaluation.

Physicochemical Properties

  • Solubility: Acetyloxy esters are less water-soluble than hydroxylated analogs but more soluble than non-polar alkanes.
  • Stability : The acetyloxy group resists oxidation better than hydroxyl groups, which may oxidize to ketones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.